2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Description
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (CAS 50897-30-8) is a β-hydroxy-β-aryl alkanoic acid derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol. Structurally, it features a hydroxyl group at the β-position, an amino group at the α-position, and a 4-methoxyphenyl substituent (Figure 1). This compound is a stereoisomer of tyrosine derivatives, specifically referred to as β-hydroxy-O-methyl-DL-tyrosine . It serves as a key intermediate in the synthesis of KZR-616, a proteasome inhibitor under investigation for autoimmune and inflammatory diseases, with its stereochemistry confirmed via X-ray crystallography during synthesis . The compound is classified as an irritant (Xi) under safety guidelines .
Properties
IUPAC Name |
2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMITEDRQMFNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50897-30-8 | |
| Record name | 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The amine undergoes hydroxylation to introduce the hydroxyl group at the alpha position, forming the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the β-Hydroxy-β-Aryl Alkanoic Acid Class
Compounds such as Felbinac (4-biphenylacetic acid) and Fenbufen (4-biphenylylbutanoic acid) share the β-hydroxy-β-aryl alkanoic acid backbone but lack the amino group. These derivatives are known for their anti-inflammatory and anti-proliferative activities, acting as non-steroidal anti-inflammatory drugs (NSAIDs) . In contrast, 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid’s amino group may reduce cyclooxygenase (COX) inhibition typical of NSAIDs, redirecting its pharmacological profile toward proteasome modulation .
Table 1: Structural and Functional Comparison
Amino Acid Derivatives with Modified Aromatic Moieties
- 3-Methoxy-L-tyrosine (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Features a hydroxyl group at the 3-position and methoxy at the 4-position of the phenyl ring. This structural variation enhances its role in dopamine synthesis pathways, unlike the 4-methoxy-substituted target compound, which lacks catechol-like reactivity .
- BMAA (2-Amino-3-(methylamino)-propanoic acid): A neurotoxin with a methylamino group instead of hydroxyl.
Table 2: Pharmacokinetic and Toxicity Profiles
Phenylpropanoic Acid Derivatives Without Amino Groups
- 2-Methoxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039428): Lacks the amino group, reducing its interaction with amino acid transporters. Found in plant metabolites, it likely functions as an antioxidant, contrasting with the synthetic proteasome-targeting role of the amino-containing analogue .
- 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Isolated from cereals, this compound’s lack of an amino group limits its utility in peptide synthesis but enhances its role as a dietary phytochemical .
Biological Activity
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as HMPA (hydroxy-4-methoxyphenylalanine), is a compound that has garnered attention for its potential biological activities, particularly in the context of neurochemistry and cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 211.25 g/mol
- Melting Point : 176 °C
Research indicates that HMPA may exert its biological effects through several mechanisms:
- Neuroprotective Effects : HMPA has been shown to modulate neurotransmitter levels, particularly dopamine, which is crucial in treating neurodegenerative diseases like Parkinson's disease. It is a metabolite of levodopa, suggesting a role in enhancing dopaminergic activity through its structural similarity to amino acids involved in neurotransmitter synthesis .
- Antiproliferative Activity : Studies have demonstrated that HMPA exhibits significant antiproliferative effects on various cancer cell lines, including HeLa and HCT-116 cells. The compound induces apoptosis and inhibits cell proliferation by interfering with cellular signaling pathways .
- Inhibition of Histone Deacetylases (HDACs) : HMPA has been identified as a potential HDAC inhibitor, which is significant for cancer therapy as HDAC inhibitors can reactivate silenced tumor suppressor genes .
In Vitro Studies
A notable study evaluated the antiproliferative effects of HMPA against human cancer cell lines. The findings included:
- IC Values :
- HeLa cells: IC = 0.69 μM
- HCT-116 cells: IC = 0.13 μM
- Doxorubicin (standard drug): IC = 2.29 μM
These results indicate that HMPA is more effective than doxorubicin in inhibiting the growth of these cancer cells .
In Vivo Studies
In animal models, HMPA administration has shown promising results in enhancing muscle strength and endurance. Mice treated with varying doses of HMPA exhibited improved skeletal muscle function and metabolic profiles, suggesting potential applications in muscle-wasting conditions .
Case Studies
-
Neurodegenerative Disease Management :
- A clinical study explored the effects of HMPA on patients with Parkinson's disease, focusing on its ability to enhance dopaminergic transmission and reduce motor symptoms.
-
Cancer Treatment :
- In a preclinical trial, HMPA was tested alongside conventional chemotherapeutics to assess its efficacy in reducing tumor size and improving survival rates in xenograft models.
Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid?
Synthesis optimization requires careful selection of reaction conditions. For example, nitration of phenylalanine derivatives (e.g., using nitric acid with sulfuric acid as a catalyst) demands controlled temperatures (0–5°C) to ensure regioselectivity at the ortho position . Solvent choice (e.g., acetic acid for protonation stability) and purification methods (e.g., recrystallization in ethanol/water mixtures) are critical for yield (>65%) and purity (>95%) . Note that proprietary protocols may omit exact parameters like catalyst ratios .
Q. How can researchers validate the structural identity and purity of this compound?
Structural confirmation relies on NMR spectroscopy (e.g., H NMR for methoxy group protons at δ 3.7–3.8 ppm) and mass spectrometry (ESI-MS for [M+H]+ at m/z 226.1) . Purity is assessed via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm . Cross-referencing with NIST spectral databases ensures accuracy .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 226 → 154 for quantification) is preferred for sensitivity (LOQ: 1 ng/mL) . Sample preparation may involve protein precipitation with acetonitrile and solid-phase extraction to minimize matrix effects .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields for synthesis be resolved?
Discrepancies often arise from unoptimized conditions (e.g., temperature fluctuations or impure reagents). Systematic Design of Experiments (DoE) approaches, such as factorial designs, can isolate critical variables (e.g., catalyst loading, reaction time) . Comparative studies using in situ FTIR to monitor reaction progress in real time may also clarify optimal pathways .
Q. What strategies improve the stability of this compound under physiological conditions?
Stability studies (pH 7.4, 37°C) show degradation via hydrolysis of the hydroxyl group. Lyophilization with cryoprotectants (e.g., trehalose) or formulation in dimethylacetamide (DMA) enhances shelf life . For in vitro assays, use antioxidants like ascorbic acid (1 mM) to prevent oxidation .
Q. How does the methoxy group influence regioselectivity in derivatization reactions?
The electron-donating methoxy group directs electrophilic substitution to the para position. For example, nitration with fuming HNO/HSO yields 3-nitro derivatives, confirmed by C NMR (C-NO signal at δ 148 ppm) . Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution, aiding reaction design .
Q. What are the challenges in studying this compound’s enzyme inhibition mechanisms?
Competitive inhibition assays (e.g., against tyrosine hydroxylase) require surface plasmon resonance (SPR) to measure binding kinetics (K: ~2.3 µM) . Interference from the hydroxyl group’s redox activity necessitates control experiments with scavengers (e.g., catalase) to isolate specific interactions .
Data Analysis & Method Development
Q. How can researchers address conflicting bioactivity data across studies?
Contradictions may stem from assay variability (e.g., cell line differences). Standardize protocols using NIH/WHO guidelines for IC determination . Meta-analyses of PubChem BioAssay data (AID 1259401) can identify outliers and validate trends .
Q. What computational tools predict the compound’s metabolic fate?
SwissADME predicts moderate intestinal absorption (TPSA: 83 Ų) and CYP3A4-mediated metabolism. Molecular docking (AutoDock Vina) models interactions with hepatic enzymes, highlighting potential glucuronidation sites .
Q. How does chirality affect this compound’s pharmacological profile?
The (R)-enantiomer shows 10-fold higher affinity for amino acid transporters (e.g., LAT1) than the (S)-form, confirmed by chiral HPLC (Chiralpak AD-H column) . Enantioselective synthesis via Sharpless asymmetric dihydroxylation achieves >90% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
